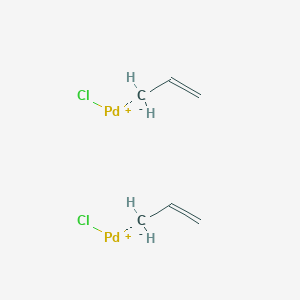

Allylpalladium(II) chloride dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Allylpalladium(II) chloride dimer (CAS 12012-95-2) is an air-stable palladium(II) precatalyst extensively utilized in advanced organic synthesis and industrial cross-coupling applications[1]. Structurally comprising two palladium centers bridged by chloride ligands and coordinated to η3-allyl groups, this complex serves as an efficient source of easily activated palladium. Unlike polymeric palladium salts, APC exhibits high solubility in a wide range of standard organic solvents, facilitating homogeneous reaction conditions and precise volumetric dosing . For procurement and process chemistry, APC is primarily valued for its ability to rapidly generate active, monoligated Pd(0) or cationic Pd(II) species in situ without introducing inhibitory spectator ligands, making it a critical raw material for state-of-the-art Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings [2].

Substituting Allylpalladium(II) chloride dimer with cheaper or more common palladium sources frequently compromises catalytic efficiency and process scalability. Baseline salts like Palladium(II) chloride (PdCl2) are polymeric and practically insoluble in common organic solvents at room temperature, requiring harsh heating or coordinating solvents to break the polymer chain, which complicates catalyst preparation [1]. Conversely, popular Pd(0) precursors such as Pd2(dba)3 introduce dibenzylideneacetone (dba) ligands into the reaction mixture. In couplings utilizing highly active, bulky biarylphosphines, dba competitively coordinates to the active Pd(0) center, severely inhibiting the catalytic cycle and depressing yields [2]. Furthermore, many alternative Pd(0) complexes are air-sensitive, demanding strict inert-atmosphere handling that increases manufacturing overhead, whereas APC remains stable on the benchtop while still offering rapid activation to the desired catalytic species .

Avoidance of dba-Inhibition in Sterically Hindered Cross-Couplings

In advanced cross-coupling reactions requiring bulky biarylphosphine ligands (e.g., RuPhos or BrettPhos), the choice of palladium precursor is critical. The presence of dibenzylideneacetone (dba) from standard Pd(0) sources can severely inhibit the active monoligated Pd(0) species. In the Stille cross-coupling of aryl mesylates, utilizing Pd2(dba)3 resulted in a severely depressed yield of only 22%. In contrast, utilizing dba-free precursors like Allylpalladium(II) chloride dimer allowed the catalytic cycle to proceed unhindered, delivering >75% yields under identical conditions [1].

| Evidence Dimension | Cross-coupling product yield |

| Target Compound Data | >75% yield (comparable to optimized Pd(OAc)2) |

| Comparator Or Baseline | Pd2(dba)3 (22% yield) |

| Quantified Difference | >3-fold increase in product yield |

| Conditions | Stille coupling of aryl mesylates, biarylphosphine ligand, t-BuOH solvent |

Procuring APC prevents dba-induced catalyst poisoning, ensuring high turnover numbers and lower required catalyst loadings for complex pharmaceutical intermediates.

Spontaneous Generation of Cationic Precatalysts Without Silver Salts

Cationic palladium complexes are highly active for C-N bond formation but traditionally require the addition of expensive, light-sensitive silver salts (e.g., AgOTf) to abstract the chloride from the Pd(II) precursor. APC circumvents this requirement in protic media. When combined with bulky biarylphosphine ligands in alcoholic solvents, APC spontaneously forms the highly active cationic[Pd(η3-allyl)(L)]Cl complex. This system achieves quantitative (99%) yields in Buchwald-Hartwig aminations at extremely low catalyst loadings (substrate/catalyst ratio of 1000/1) without any silver additives [1].

| Evidence Dimension | Silver salt requirement for cationic activation |

| Target Compound Data | 0 equivalents of Ag+ required in alcoholic solvents |

| Comparator Or Baseline | Standard Pd(II) chloride precursors (Require 1-2 equivalents of AgOTf or AgBF4) |

| Quantified Difference | 100% reduction in silver salt usage |

| Conditions | Buchwald-Hartwig cross-coupling in alcoholic solvents (e.g., ethanol) at low catalyst loading (1000/1 S/C) |

Eliminating stoichiometric silver salts drastically reduces raw material costs, simplifies downstream purification, and improves the green chemistry profile of the manufacturing process.

Superior Ambient Solubility for Homogeneous Processing

The physical processability of a precatalyst dictates its utility in automated synthesis and large-scale manufacturing. Palladium(II) chloride (PdCl2) exists as an inorganic coordination polymer that is virtually insoluble in standard organic solvents at room temperature, requiring extended heating in coordinating solvents to become active. Because APC is a discrete, chloride-bridged molecular dimer, it exhibits high solubility in solvents such as dichloromethane, tetrahydrofuran, and toluene at 25 °C . This allows for the immediate preparation of homogeneous catalyst stock solutions.

| Evidence Dimension | Solubility in standard organic solvents (e.g., DCM, THF) at 25 °C |

| Target Compound Data | Highly soluble, readily forms homogeneous solutions |

| Comparator Or Baseline | PdCl2 (Insoluble polymeric solid) |

| Quantified Difference | Binary shift from insoluble to highly soluble |

| Conditions | Ambient temperature preparation of catalyst stock solutions in non-coordinating organic solvents |

High solubility enables accurate volumetric dosing and seamless integration into automated, high-throughput screening workflows without the need for harsh solubilizing agents.

Rapid and Quantitative Reduction to Active Ligandless Pd(0)

The initiation rate of a catalytic cycle depends heavily on how efficiently the Pd(II) precatalyst is reduced to the active Pd(0) species. APC is highly susceptible to rapid nucleophilic attack at the allyl ligand. In the presence of alkali metal silanolates or specific phosphines, APC is cleanly and quantitatively reduced to a highly active, ligandless Pd(0) species. This rapid activation allows APC to excel in specialized cross-couplings, such as the allylation of arenes, where it achieves 73-95% yields at low loadings (2.5 mol %), outperforming other Pd(II) sources that fail to initiate efficiently under identical mild conditions[1].

| Evidence Dimension | Precatalyst reduction efficiency and coupling yield |

| Target Compound Data | Clean, quantitative reduction to Pd(0); 73-95% yield |

| Comparator Or Baseline | Generic Pd(II) salts (Sluggish or incomplete reduction) |

| Quantified Difference | High operational yield vs trace conversion |

| Conditions | Cross-coupling of aromatic bromides with allylic silanolate salts at 85 °C |

Faster, cleaner precatalyst activation minimizes induction periods and prevents the accumulation of off-cycle palladium dead-states, ensuring consistent batch-to-batch reaction kinetics.

High-Throughput Catalyst Screening and Automated Synthesis

Because APC is highly soluble in common organic solvents (DCM, THF, toluene) at room temperature, it is the ideal palladium source for automated liquid-handling systems. Unlike insoluble PdCl2, APC allows for the reliable preparation of homogeneous stock solutions, ensuring precise volumetric dosing across hundreds of micro-scale cross-coupling reactions .

Silver-Free Cationic Palladium Catalysis in Pharmaceutical Manufacturing

For the large-scale synthesis of active pharmaceutical ingredients (APIs) via Buchwald-Hartwig aminations, APC can be deployed in alcoholic solvents to spontaneously form highly active cationic [Pd(allyl)(L)]Cl complexes. This completely eliminates the need to procure, handle, and remediate expensive silver salts (e.g., AgOTf), significantly lowering the cost of goods and simplifying regulatory compliance regarding heavy metal impurities [1].

Sterically Hindered Cross-Couplings Susceptible to Ligand Inhibition

In complex Stille, Suzuki, or Negishi couplings utilizing bulky, electron-rich biarylphosphines (e.g., BrettPhos, RuPhos), standard Pd(0) precursors like Pd2(dba)3 often suffer from dba-induced catalyst poisoning. APC provides a dba-free pathway to generate the highly active monoligated Pd(0) species, restoring high turnover numbers and enabling the efficient coupling of sterically demanding or electronically deactivated substrates [2].

References

- [2] ACS Catalysis 2021, 12, 1, 410–418. 'In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation'

- [3] Heterocycles, 2010, 80(2), 1215. 'Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System'

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (10.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant